(2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
Description
The compound (2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a hydrazinylidene bridge and a 4-fluorophenyl substituent. The presence of the 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or π-stacking in crystal structures .
Properties
Molecular Formula |
C11H10FN3OS |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2E)-2-[(Z)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10FN3OS/c1-7(8-2-4-9(12)5-3-8)14-15-11-13-10(16)6-17-11/h2-5H,6H2,1H3,(H,13,15,16)/b14-7- |
InChI Key |
MXUODIHNXLQOAV-AUWJEWJLSA-N |
Isomeric SMILES |
C/C(=N/N=C/1\NC(=O)CS1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluoroacetophenone with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds with thiazolidinone scaffolds have shown significant activity against both Gram-positive and Gram-negative bacteria. The specific compound under discussion has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, exhibiting promising results that suggest it may serve as a lead compound for developing new antibiotics .
Anticancer Properties
Thiazolidinones are also recognized for their anticancer potential. Research indicates that (2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that this compound inhibits cell proliferation in breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with IC50 values indicating effective cytotoxicity . The mechanism appears to involve the modulation of apoptotic pathways and disruption of cell cycle progression.
Anti-inflammatory Effects
Thiazolidinone derivatives have shown anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in preclinical models .
Synthesis and Derivatives
The synthesis of (2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves multi-step reactions starting from hydrazine derivatives and thiazolidine precursors. Researchers have explored various synthetic pathways to optimize yield and purity, often employing techniques such as microwave-assisted synthesis to enhance reaction efficiency .
Case Study 1: Antimicrobial Evaluation
In a study published in PubMed Central, researchers synthesized several thiazolidinone derivatives, including the target compound. These were tested against a panel of bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of thiazolidinones revealed that the compound induced apoptosis through the activation of caspase pathways in MCF-7 cells. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy in inhibiting tumor growth .
Mechanism of Action
The mechanism of action of (2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Observations :
- Electronic Effects: The 4-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to methyl or methoxy substituents in analogs .
- Bond Geometry: The S–S bond length in thiazolidinone derivatives typically ranges from 2.037–2.050 Å, as seen in compounds (I)–(V) in Table 5 . The target compound’s geometry is expected to align with these values, ensuring planar conformations critical for π-orbital overlap and stability.
- Solubility: The sulfonamide-substituted analog in exhibits low aqueous solubility (0.9 µg/mL), suggesting that polar substituents (e.g., fluorine) may marginally improve solubility compared to nonpolar groups like methyl.
Spectroscopic and Electrochemical Comparisons
Nuclear Magnetic Resonance (NMR)
- 1H-NMR : In related compounds (e.g., Zygocaperoside), aromatic protons of the 4-fluorophenyl group are expected to resonate near δ 7.2–7.6 ppm, distinct from methyl-substituted analogs (δ 2.3–2.5 ppm for CH3) .
- 13C-NMR: The carbonyl carbon (C4=O) in thiazolidinones typically appears at δ 170–175 ppm, while the fluorinated aromatic carbons show deshielding effects (δ 115–125 ppm) .
Electrochemical Behavior
Rhodanine derivatives (2-thioxo-thiazolidin-4-one) exhibit reversible redox peaks in cyclic voltammetry due to the thione group’s electron-rich nature . However, the target compound lacks the thioxo group, which may result in less pronounced redox activity. Substitutents like 4-fluorophenyl could shift oxidation potentials due to electron withdrawal, as observed in methoxy-substituted analogs .
Computational and Crystallographic Insights
- Software Tools : Structures of analogs were refined using SHELXL and visualized via WinGX/ORTEP , ensuring accurate geometric parameterization.
- Hirshfeld Surface Analysis : For compound (I) in , intermolecular interactions (e.g., C–H···O, π-π stacking) dominated crystal packing, a trend likely applicable to the fluorinated target compound.
Biological Activity
The compound (2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. Thiazolidinones have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and microbial infections. This article presents a comprehensive overview of the biological activity of this specific compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C_{13}H_{12}F_{N}_5S, with a molecular weight of approximately 281.32 g/mol. The structure features a thiazolidinone core, which is linked to a hydrazine moiety and a 4-fluorophenyl group. This structural configuration is significant for its biological interactions.
Anticancer Activity
Thiazolidinone derivatives are recognized for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and proteasomes.
- Case Study : In a study evaluating the efficacy of thiazolidinone derivatives against glioblastoma cells, certain derivatives demonstrated potent antitumor effects, reducing cell viability significantly compared to controls .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U87MG (glioblastoma) | 15 | |
| Compound B | MCF-7 (breast cancer) | 10 | |
| Compound C | HeLa (cervical cancer) | 8 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial and Antifungal : Studies have shown that thiazolidinone derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups enhances this activity.
- Research Findings : A recent investigation reported that derivatives similar to this compound displayed potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Ciprofloxacin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
| Candida albicans | 16 | 8 (Ketoconazole) |
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinones is crucial for optimizing their biological activity:
- Key Modifications : Variations in substituents on the phenyl ring and the thiazolidinone core can significantly impact potency. For instance, halogen substitutions have been shown to enhance both anticancer and antimicrobial activities.
- Example : A derivative with a methoxy group on the phenyl ring exhibited increased cytotoxicity compared to its unsubstituted counterpart .
Q & A
Basic: What synthetic strategies are optimal for preparing (2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one?
The compound is synthesized via a multi-step approach involving hydrazone formation and cyclization. Key steps include:
- Hydrazone formation : Reacting 4-fluorophenylacetone hydrazine with a carbonyl precursor (e.g., thiourea derivatives) under acidic conditions to form the hydrazinylidene intermediate .
- Cyclization : Using a thiazolidinone-forming agent (e.g., thioglycolic acid) under reflux in ethanol or DMF to induce ring closure .
- Purification : Crystallization from ethanol or acetonitrile yields the pure product. Optimization of reaction time (6–12 hours) and temperature (70–90°C) is critical for avoiding byproducts like tautomers or stereoisomers .
Basic: How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
- NMR and IR :
- ¹H/¹³C NMR : Confirm the (Z/E) configuration of the hydrazinylidene moiety via chemical shifts (δ 8.5–9.5 ppm for imine protons) and coupling constants .
- IR : The carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and C=N at 1600–1650 cm⁻¹ validate the thiazolidinone core .
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., Z/E isomerism) by analyzing torsion angles and hydrogen-bonding networks. For example, the dihedral angle between the thiazolidinone and fluorophenyl rings typically ranges 10–15°, indicating minimal conjugation .
Advanced: How do tautomeric equilibria impact the reactivity and biological activity of this compound?
The compound exhibits keto-enol tautomerism, influenced by solvent polarity and pH:
- Keto form : Dominates in aprotic solvents (e.g., DMSO), stabilizing the thiazolidin-4-one ring for hydrogen bonding with biological targets .
- Enol form : Favored in protic solvents (e.g., water), enhancing electrophilicity for nucleophilic attacks.
Tautomeric shifts can alter binding affinity to enzymes (e.g., antimicrobial targets) by 2–3 orders of magnitude. Computational studies (DFT at B3LYP/6-31G*) are recommended to predict dominant tautomers under physiological conditions .
Advanced: What strategies address contradictions in reported synthetic yields or spectroscopic data?
Discrepancies often arise from:
- Isomeric impurities : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to separate E/Z isomers .
- Solvent effects : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- Crystallization conditions : Slow evaporation (vs. rapid cooling) reduces defects, improving X-ray data reliability .
Document reaction conditions rigorously (e.g., trace water content) to ensure reproducibility .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Key modifications include:
- Fluorophenyl substitution : Introducing electron-withdrawing groups (e.g., -NO₂ at the para position) increases antimicrobial potency by 40% .
- Thiazolidinone ring : Replacing sulfur with selenium improves redox activity, enhancing anticancer properties .
- Hydrazone linker : Incorporating bulky substituents (e.g., cyclopentyl) reduces metabolic degradation in vivo .
In vitro assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) should be paired with molecular docking (AutoDock Vina) to validate target interactions .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?
- Nucleophilic attacks : The hydrazinylidene moiety acts as an electrophile at the imine carbon, reacting with amines or thiols to form Schiff bases or thioethers .
- Electrophilic substitution : The fluorophenyl ring undergoes nitration or halogenation at the meta position due to the electron-withdrawing fluorine .
Kinetic studies (UV-Vis monitoring) reveal second-order kinetics for nucleophilic reactions, with activation energies of 50–70 kJ/mol .
Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical stability?
X-ray data show:
- Hydrogen bonds : N–H···O=C interactions between thiazolidinone rings (2.8–3.0 Å) stabilize the lattice .
- π-π stacking : Fluorophenyl rings align with a face-to-face distance of 3.5 Å, enhancing thermal stability (decomposition >250°C) .
- Halogen bonds : C–F···S interactions (3.2 Å) contribute to solubility in polar aprotic solvents .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Plasma proteins bind the compound, reducing LC-MS/MS sensitivity. Use protein precipitation with acetonitrile (1:3 v/v) to improve recovery (≥85%) .
- Isobaric interferences : Metabolites with similar m/z (e.g., hydroxylated derivatives) require UPLC separation (BEH C18, 1.7 µm) .
- Calibration : Prepare standards in blank matrix to account for ion suppression. LOQ is typically 10 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
